molecular formula C7H6BrNO3 B183249 4-Bromo-2-methoxy-1-nitrobenzene CAS No. 103966-66-1

4-Bromo-2-methoxy-1-nitrobenzene

Cat. No. B183249
CAS RN: 103966-66-1
M. Wt: 232.03 g/mol
InChI Key: DJKPQYBFSAJUBS-UHFFFAOYSA-N
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Description

“4-Bromo-2-methoxy-1-nitrobenzene” is a chemical compound with the molecular formula C7H6BrNO3 . It is also known by other names such as “2-Bromo-4-methoxy-1-nitrobenzene”, “2-Brom-4-methoxy-1-nitrobenzol”, and “3-Bromo-4-nitrophenyl methyl ether” among others .


Synthesis Analysis

The synthesis of “4-Bromo-2-methoxy-1-nitrobenzene” could involve multiple steps. One possible method could be a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method could involve a nitration, a conversion from the nitro group to an amine, and a bromination .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-methoxy-1-nitrobenzene” consists of a benzene ring substituted with a bromo group, a methoxy group, and a nitro group . The average mass of the molecule is 232.031 Da and the monoisotopic mass is 230.953094 Da .


Chemical Reactions Analysis

“4-Bromo-2-methoxy-1-nitrobenzene” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

“4-Bromo-2-methoxy-1-nitrobenzene” has a density of 1.6±0.1 g/cm3 . It has a boiling point of 303.3±22.0 °C and a melting point of 87ºC . The compound has a molar refractivity of 47.2±0.3 cm3 .

Scientific Research Applications

Based on the information available from the search results, here is an analysis of some of the scientific research applications of 4-Bromo-2-methoxy-1-nitrobenzene:

Organic Synthesis

4-Bromo-2-methoxy-1-nitrobenzene is used in organic synthesis. It can react with other compounds to form various products such as N-methyl-N-(2-nitro-phenyl)-anthranilic acid and 4-methoxy-2′-nitrodiphenyl ether .

Pharmacology

This compound acts as a ligand at glutamate receptors, which are metabotropic and allosteric modulators. It has been shown to activate the orthosteric binding site of the metabotropic glutamate receptor .

Chemistry Simulations

Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can use 4-Bromo-2-methoxy-1-nitrobenzene for impressive simulation visualizations .

Safety And Hazards

“4-Bromo-2-methoxy-1-nitrobenzene” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-bromo-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKPQYBFSAJUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471762
Record name 4-bromo-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-1-nitrobenzene

CAS RN

103966-66-1
Record name 4-bromo-2-methoxy-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2-NITROANISOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-bromo-2-fluoro-1-nitrobenzene (8.0 g, 36.4 mmol) was added 0.5 N sodium methoxide (105 mL, 52.5 mmol). The mixture was stirred at 60° C. for 1 h. The MeOH was rotovaped down. The crude product was dissolved in DCM (100 mL), washed with H2O, dried (Na2SO4), filtered, and rotovaped down to give the title compound of step A (8.1 g, 34.9 mmol, 96%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.74 (d, J=8.61 Hz, 1H), 7.23 (d, J=2.01 Hz, 1H), 7.16 (dd, J=8.61, 1.83 Hz, 1H), 3.95 (s, 3H).
Quantity
8 g
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reactant
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105 mL
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100 mL
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Yield
96%

Synthesis routes and methods II

Procedure details

18.4 g (83.64 mmol) of 2-fluoro-4-bromonitrobenzene (Aldrich) are almost fully dissolved in 300 mL of anhydrous methanol. 19.9 mL (106.22 mmol) of a 30% solution of sodium methoxide in methanol are added dropwise and the mixture is stirred overnight at room temperature. The methanol is evaporated off under reduced pressure, the medium is taken up in ethyl acetate and water, and the aqueous phase is then acidified by adding aqueous 1N HCl. After separation of the phases by settling, the organic phase is washed with saturated aqueous NaCl, dried over Na2SO4, filtered and concentrated under vacuum. 17.4 g of the expected product are obtained in the form of a yellow solid. Yield=89.7%.
Quantity
18.4 g
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300 mL
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Yield
89.7%

Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitro-benzene (2.0 g, 9.09 mmol) in methanol (50 ml) was added sodium methanolate (30% in methanol) (1.64 g, 9.09 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated and the residue was dissolved in water (30 ml) and extracted twice with ethyl acetate. The combined organic phases were washed with water. The organic phase was separated, dried over magnesium sulfate, filtered, and evaporated to dryness to yield a crystalline solid (2.1 g, 99%).
Quantity
2 g
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1.64 g
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50 mL
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Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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